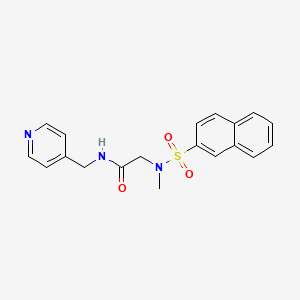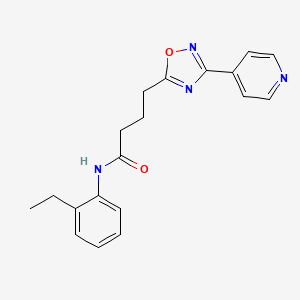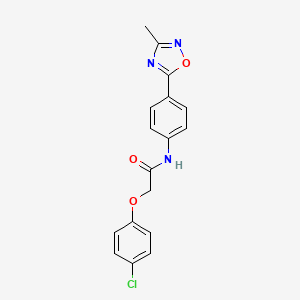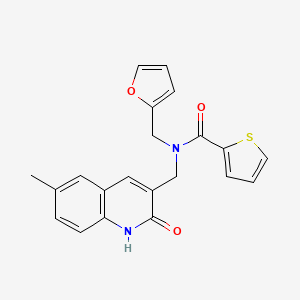
N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a member of the family of nitroanilines, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, the compound has shown promising results as a potential anticancer agent and has been studied for its ability to inhibit the growth of cancer cells. In materials science, the compound has been used as a building block for the synthesis of novel materials with interesting properties such as fluorescence and conductivity. In analytical chemistry, the compound has been used as a fluorescent probe for the detection of metal ions in aqueous solutions.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The compound has also been shown to induce apoptosis, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that the compound can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is its potential as a novel anticancer agent. The compound has shown promising results in in vitro and in vivo studies and has the potential to be developed into a new class of anticancer drugs. However, there are also some limitations associated with the compound. One limitation is its poor solubility in aqueous solutions, which can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in laboratory settings.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline. One direction is to further investigate the mechanism of action of the compound and its potential as an anticancer agent. Another direction is to explore the use of the compound in materials science and analytical chemistry. Additionally, research could be conducted to improve the solubility and reduce the toxicity of the compound for use in laboratory settings. Overall, N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of N-benzyl-2-nitro-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitroaniline with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of benzyl bromide. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) and requires a catalyst such as triethylamine or potassium carbonate. The product is obtained in good yield and can be purified by column chromatography.
Propiedades
IUPAC Name |
N-benzyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c26-25(27)18-11-15(8-9-17(18)22-12-14-5-2-1-3-6-14)20-23-19(24-28-20)16-7-4-10-21-13-16/h1-11,13,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWQHPQQFNZWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
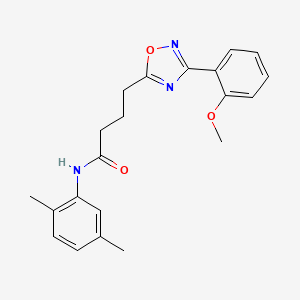

![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)
